Synthesis and characterization of 6-Methyl-5-nitropyridine-2,4-diol
Synthesis and characterization of 6-Methyl-5-nitropyridine-2,4-diol
An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-5-nitropyridine-2,4-diol
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of 6-Methyl-5-nitropyridine-2,4-diol (CAS No: 344749-44-6), a heterocyclic compound with significant potential in medicinal and materials chemistry. Nitropyridine derivatives are a cornerstone in the development of novel pharmaceuticals and functional materials, acting as versatile intermediates and bioactive molecules.[1][2] This document offers a plausible synthetic route, grounded in established principles of pyridine chemistry, and outlines a rigorous analytical workflow for structural confirmation and purity assessment. The methodologies are presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with the practical and theoretical knowledge required to work with this compound.
Introduction and Scientific Context
Nitropyridine derivatives are a class of heterocyclic compounds that have garnered substantial interest due to their diverse applications, ranging from agrochemicals to key pharmaceutical intermediates.[2] The introduction of a nitro group onto the pyridine ring significantly modulates its electronic properties, making it susceptible to nucleophilic substitution and a valuable precursor for a variety of functionalized molecules.[3][4]
6-Methyl-5-nitropyridine-2,4-diol is a unique molecule featuring a pyridine core substituted with a methyl group, a nitro group, and two hydroxyl groups. This specific arrangement of functional groups suggests a rich chemical reactivity and the potential for diverse biological activities.[5] The hydroxyl groups introduce the possibility of keto-enol tautomerism, a phenomenon that profoundly influences the compound's spectroscopic signature and chemical behavior.[5] This guide aims to demystify the synthesis and characterization of this compound, providing a robust starting point for its exploration as a synthetic intermediate, a candidate for biological screening, or a ligand in coordination chemistry.[5]
Molecular Structure and Physicochemical Properties
The chemical identity of 6-Methyl-5-nitropyridine-2,4-diol is defined by its molecular structure and resulting properties.
Table 1: Physicochemical Properties of 6-Methyl-5-nitropyridine-2,4-diol
| Property | Value | Source |
| CAS Number | 344749-44-6 | [6] |
| Molecular Formula | C₆H₆N₂O₄ | [6] |
| Molecular Weight | 170.12 g/mol | [7] |
| Appearance | Solid (Predicted) | [6] |
| Synonyms | 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one | [6] |
Tautomerism: The Diol-Keto Equilibrium
A critical aspect of the chemistry of 6-Methyl-5-nitropyridine-2,4-diol is its existence as a mixture of tautomers. The hydroxyl groups on the pyridine ring can readily interconvert with their corresponding keto forms. This equilibrium between the diol and the more stable keto-enol tautomer, 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one, is a key consideration in its synthesis and characterization, as it will influence the observed spectroscopic data.[5]
Caption: Proposed workflow for the synthesis of 6-Methyl-5-nitropyridine-2,4-diol.
Detailed Experimental Protocol: Synthesis
Materials:
-
2,4-Dihydroxy-6-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Deionized Water
-
Ethanol
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2,4-Dihydroxy-6-methylpyridine (1.0 eq).
-
Acidification: Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated Sulfuric Acid (3.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir until all solid has dissolved.
-
Nitration: Prepare a nitrating mixture by cautiously adding fuming Nitric Acid (1.1 eq) to concentrated Sulfuric Acid (1.0 eq) in the dropping funnel, pre-cooled to 0 °C.
-
Controlled Addition: Add the nitrating mixture to the reaction flask drop by drop over 30-45 minutes. The key to success in this step is meticulous temperature control; maintain the internal temperature between 0 and 5 °C to prevent over-nitration and side reactions.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice. This step must be performed in a fume hood with appropriate personal protective equipment, as it is highly exothermic.
-
Isolation: A precipitate should form upon quenching. Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). This removes residual acid.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C overnight.
Purification Protocol
Purification is critical to obtaining an analytically pure sample. Recrystallization is the method of choice for this crystalline solid.
Procedure:
-
Solvent Selection: In a flask, dissolve the crude product in a minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot deionized water to the ethanol solution until it becomes slightly turbid. Reheat gently until the solution is clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized 6-Methyl-5-nitropyridine-2,4-diol.
Spectroscopic Data
The presence of tautomers will result in a more complex spectrum than a single structure would suggest. The data below represents predicted values based on the primary keto-enol tautomer.
Table 2: Predicted Spectroscopic Data
| Technique | Functional Group / Atom | Expected Chemical Shift / Absorption Range |
| ¹H NMR | -CH₃ (Methyl) | δ 2.2 - 2.5 ppm (singlet) |
| -CH (Vinyl) | δ 5.8 - 6.2 ppm (singlet) | |
| -OH (Hydroxyl) | δ 10.0 - 12.0 ppm (broad singlet) | |
| -NH (Amide) | δ 11.0 - 13.0 ppm (broad singlet) | |
| ¹³C NMR | -CH₃ | δ 18 - 22 ppm |
| C3 | δ 95 - 105 ppm | |
| C5 | δ 125 - 135 ppm (C-NO₂) | |
| C6 | δ 150 - 158 ppm | |
| C2, C4 | δ 160 - 170 ppm (C=O, C-OH) | |
| FT-IR (cm⁻¹) | O-H / N-H stretch | 3200 - 3500 (broad) |
| C-H stretch | 2900 - 3000 | |
| C=O stretch (keto form) | 1650 - 1680 | |
| N-O stretch (asymmetric) | 1520 - 1560 | |
| N-O stretch (symmetric) | 1340 - 1380 | |
| Mass Spec. (ESI+) | [M+H]⁺ | m/z 171.04 |
Note: NMR predictions are based on general values for similar structures and may vary based on solvent and concentration. [8][9]
Characterization Protocols
-
NMR Spectroscopy: Prepare a sample by dissolving ~10 mg of the purified product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the presence of acidic protons.
-
FT-IR Spectroscopy: Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Mass Spectrometry: Prepare a dilute solution of the sample in methanol or acetonitrile with 0.1% formic acid for Electrospray Ionization (ESI) analysis. [10]* Elemental Analysis: Submit a pure, dry sample for C, H, N analysis. The theoretical values are: C, 42.36%; H, 3.55%; N, 16.46%; O, 37.62%.
Potential Applications and Future Directions
The unique structure of 6-Methyl-5-nitropyridine-2,4-diol makes it a compound of interest for several fields:
-
Medicinal Chemistry: The nitropyridine scaffold is present in numerous bioactive compounds. [1]This molecule can serve as a starting point for the synthesis of libraries of new compounds for screening against various therapeutic targets. The nitro group can be readily reduced to an amine, opening up a vast array of possible derivatizations.
-
Coordination Chemistry: The diol and nitro functionalities provide multiple coordination sites for metal ions, making it a promising ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with potential catalytic or material applications. [5]* Synthetic Chemistry: As a functionalized building block, it can be used in more complex multi-step syntheses.
Future research should focus on experimentally verifying the proposed synthetic route, exploring alternative synthetic strategies, and conducting thorough biological screening to uncover its therapeutic potential.
References
-
Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. [Link]
-
The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Nitropyridines, Their Synthesis and Reactions. (n.d.). ResearchGate. [Link]
-
METHODS OF NITROPYRIDINE SYNTHESIS. (n.d.). Semantic Scholar. [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (n.d.). PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. 6-Methyl-5-nitropyridine-2,4-diol | CymitQuimica [cymitquimica.com]
- 7. 344749-44-6|6-Methyl-5-nitropyridine-2,4-diol|BLD Pharm [bldpharm.com]
- 8. 2-Hydroxy-6-methyl-5-nitropyridine(28489-45-4) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Chloro-4-methyl-5-nitropyridine(23056-33-9) 13C NMR spectrum [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
